(1-Benzyl-4-methylpiperazin-2-yl)methanol
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of (1-Benzyl-4-methylpiperazin-2-yl)methanol are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would be dependent on its specific molecular targets, which are currently unknown .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be dependent on the compound’s specific molecular targets and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that could interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanol typically involves the reaction of benzyl chloride with 4-methylpiperazine, followed by reduction of the resulting intermediate . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-methylpiperazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketone derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
(1-Benzyl-4-methylpiperazin-2-yl)methanol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A precursor in the synthesis of (1-Benzyl-4-methylpiperazin-2-yl)methanol.
Benzylpiperazine: Another piperazine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a hydroxyl group attached to the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
(1-Benzyl-4-methylpiperazin-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the existing research.
- Chemical Formula : C13H19N1O1
- Molecular Weight : 219.30 g/mol
- Structure : The compound contains a piperazine ring, which is known for its versatility in drug design.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a selective antagonist or partial agonist at serotonin receptors, particularly the 5-HT_6 receptor, which is implicated in cognitive functions and mood regulation .
Antidepressant Effects
Studies have shown that this compound exhibits significant antidepressant-like effects in animal models. It appears to modulate serotonin levels and enhance neurogenesis in the hippocampus, which is critical for mood regulation .
Anticancer Properties
Recent investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC). The compound's mechanism involves targeting multiple effector pathways related to cancer cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and distribution. Its lipophilicity allows it to cross the blood-brain barrier effectively, making it a suitable candidate for central nervous system (CNS) disorders .
Study 1: Antidepressant Activity
A study conducted on mice evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood and reduced depressive symptoms.
Study 2: Anticancer Efficacy
In vitro assays on PDAC cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 25 μM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 Value (μM) |
---|---|---|
This compound | Antidepressant, anticancer | 25 |
5-HT_6 Receptor Antagonist | Cognitive enhancement | Varies |
Other Piperazine Derivatives | Variable effects on CNS disorders | Varies |
Properties
IUPAC Name |
(1-benzyl-4-methylpiperazin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-8-15(13(10-14)11-16)9-12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTRITAAICMOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91904-52-8 |
Source
|
Record name | (1-benzyl-4-methylpiperazin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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